molecular formula C22H33ClN2O B2872387 1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride CAS No. 1052410-91-9

1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride

Cat. No.: B2872387
CAS No.: 1052410-91-9
M. Wt: 376.97
InChI Key: ROZKRKFXPOOQNU-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a 6-methyl-2,3,4,9-tetrahydro-1H-carbazole core linked via a propan-2-ol chain to an azepan-1-yl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Structural analogs of this compound often exhibit central nervous system (CNS) activity due to interactions with neurotransmitter receptors, though specific data for this molecule remains unexplored in the provided literature .

Properties

IUPAC Name

1-(azepan-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O.ClH/c1-17-10-11-22-20(14-17)19-8-4-5-9-21(19)24(22)16-18(25)15-23-12-6-2-3-7-13-23;/h10-11,14,18,25H,2-9,12-13,15-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZKRKFXPOOQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCCCCC4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride (CAS Number: 1052410-91-9) is a novel synthetic derivative of carbazole, a structure known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

Basic Information

PropertyDetails
IUPAC Name 1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride
Molecular Formula C22H30N2O2·HCl
Molecular Weight 354.4858 g/mol
CAS Number 1052410-91-9

Structure

The compound features a complex structure that includes an azepane ring and a carbazole moiety, which contribute to its unique biological properties.

Antitumor Activity

Research has indicated that carbazole derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung carcinoma), HEP 2 (laryngeal carcinoma), and Ehrlich’s Ascites Carcinoma (EAC).
  • Mechanism : The presence of electron-donating groups in the structure enhances the basicity and potential interaction with biological targets, leading to increased cytotoxicity against tumor cells .

Neuroprotective Effects

Carbazole derivatives are also being investigated for their neuroprotective capabilities. Compounds similar to 1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride have shown potential in protecting neuronal cells from oxidative stress:

  • Model Systems : HT22 neuronal cells were used to assess neuroprotective effects.
  • Findings : Certain derivatives demonstrated significant neuroprotection at low concentrations due to their antioxidative properties .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : Compounds in this class can inhibit cell proliferation through various pathways, including apoptosis induction in cancer cells.
  • Modulation of Signaling Pathways : Interaction with signaling pathways such as STAT3 has been observed, where certain derivatives inhibit STAT3 activation significantly .
  • Neuroprotection Mechanisms : These compounds may act by reducing oxidative stress and modulating neurotransmitter release in neuronal cells.

Study on Antitumor Potential

A study conducted by Kaushik et al. evaluated several N-substituted carbazoles for their anticancer activity against A549 cell lines. The results indicated that modifications at specific positions on the carbazole ring significantly influenced cytotoxicity levels .

Neuroprotective Study

Another research highlighted the neuroprotective effects of a series of N-substituted carbazoles against glutamate-induced cell injury in HT22 cells. The study found that specific substitutions at the N-position enhanced neuroprotective activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with related carbazole- and propanolamine-based derivatives:

Compound Name Carbazole Substituent Amine/Functional Group Molecular Weight (g/mol) Key Structural/Functional Notes
1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride 6-methyl-tetrahydrocarbazole Azepan-1-yl ~400 (estimated) Larger azepane ring may enhance receptor binding via steric effects; hydrochloride improves solubility.
1-Carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol benzoate [CAS: 479542-50-2] Unsubstituted carbazole Phenylethylamino 418.5 Benzoate salt increases lipophilicity; phenylethyl group may favor CNS penetration.
1-(Benzylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol [CAS: 303798-31-4] 3,6-dichlorocarbazole Benzylamino 399.32 Chlorine substituents enhance electron-withdrawing effects; potential metabolic stability.
1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol [CAS: 328015-91-4] Unsubstituted carbazole 3-chlorophenylpiperazine 419.95 Piperazine and chloro groups may modulate serotonin/dopamine receptor affinity.
1-(9,10-Dihydroanthracen-9-yl)-3-(dimethylamino)propan-1-one hydrochloride [CAS: 104829-17-6] 9,10-dihydroanthracene (non-carbazole) Dimethylamino 315.8 Anthracene core alters aromatic interactions; ketone linker vs. propanol may reduce hydrogen bonding.

Structural and Functional Insights

Chlorinated carbazoles (e.g., ) exhibit stronger electron-withdrawing effects, which could influence binding to electron-rich receptor pockets.

Amine Group Variations: Azepan-1-yl (7-membered ring) offers conformational flexibility and prolonged receptor engagement compared to smaller rings (e.g., piperazine in ). Phenylethylamino () and benzylamino () groups introduce aromatic side chains, possibly enhancing CNS penetration but increasing off-target risks.

Salt Forms: Hydrochloride salts (target compound, ) improve aqueous solubility, critical for intravenous formulations. Benzoate salts () may alter pharmacokinetics due to increased lipophilicity.

Linker Chemistry :

  • The propan-2-ol linker in the target compound enables hydrogen bonding with target proteins, unlike the ketone linker in , which lacks hydroxyl groups.

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